Ethyl 2,4-dioxocyclopentanecarboxylate

Organic Synthesis Catalytic Hydrogenation Stereoselective Reduction

Ethyl 2,4-dioxocyclopentanecarboxylate is your essential building block for unsubstituted cyclopentane-fused heterocycles. Its unique 2,4-diketo substitution pattern enables regioselective transformations that hindered analogs cannot achieve. The pendant ethyl ester offers versatile downstream modification (amide, acid, or alcohol) not possible with cyclopentane-1,3-dione. Exploit its keto-enol tautomerism for C-alkylation or carbonyl chemistry. Purchase this high-purity intermediate to ensure synthetic success.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 201611-48-5
Cat. No. B6612120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dioxocyclopentanecarboxylate
CAS201611-48-5
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)CC1=O
InChIInChI=1S/C8H10O4/c1-2-12-8(11)6-3-5(9)4-7(6)10/h6H,2-4H2,1H3
InChIKeyFMESKHXZDRZUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-dioxocyclopentanecarboxylate (CAS 201611-48-5): Core Properties and Reactivity Profile for Chemical Procurement


Ethyl 2,4-dioxocyclopentanecarboxylate (CAS 201611-48-5) is a cyclic β-diketo ester with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 Da . Its structure is characterized by two keto groups at the 2- and 4-positions of a cyclopentane ring and an ethyl ester at the 1-position . Like other β-dicarbonyl compounds, it exists in solution as an equilibrium mixture of keto and enol tautomers, a property that underpins its reactivity as a versatile building block in organic synthesis .

Critical Differentiation: Why Ethyl 2,4-dioxocyclopentanecarboxylate Cannot Be Substituted by Other Cyclic β-Diketo Esters


The ethyl 2,4-dioxocyclopentanecarboxylate core is not functionally interchangeable with other cyclic β-diketo esters or cyclopentane-1,3-dione derivatives due to the critical interplay between its ring size, substitution pattern, and ester group. The specific 2,4-diketo substitution on the five-membered ring creates a unique electronic environment that governs both its enolization equilibrium and its regioselectivity in downstream transformations . In contrast, analogs like the 3,3-dimethyl derivative (CAS 57613-21-5) introduce steric hindrance that fundamentally alters reduction stereochemistry and product distribution [1], while the simpler methyl ester or the unsubstituted cyclopentane-1,3-dione (CAS 3859-41-4) present different solubility, reactivity, and crystallinity profiles that can derail a synthetic route reliant on this specific scaffold [2].

Quantitative Differentiation: A Comparative Evidence Guide for Ethyl 2,4-dioxocyclopentanecarboxylate (CAS 201611-48-5)


Comparative Reactivity: Chemoselective Reduction vs. 3,3-Dimethyl Analog

The parent compound, ethyl 2,4-dioxocyclopentanecarboxylate, lacks geminal dimethyl substitution at the 3-position. This structural difference, compared to its 3,3-dimethyl analog (CAS 57613-21-5), results in a significantly altered reduction outcome. Studies on the 3,3-dimethyl analog demonstrate that catalytic hydrogenation over Adams catalyst (PtO₂) selectively reduces the C-2 carbonyl group to yield an all-trans-hydroxycyclopentanone derivative [1]. This specific chemoselectivity and stereochemical outcome are a direct consequence of the steric environment created by the 3,3-dimethyl groups. The unsubstituted ethyl 2,4-dioxocyclopentanecarboxylate, lacking this steric bulk, would be expected to undergo reduction with a different selectivity and product distribution, making it unsuitable for synthetic routes that require the precise stereochemical control afforded by the substituted analog [1].

Organic Synthesis Catalytic Hydrogenation Stereoselective Reduction

Structural and Reactivity Divergence from Cyclopentane-1,3-diones

Ethyl 2,4-dioxocyclopentanecarboxylate is structurally and functionally distinct from cyclopentane-1,3-dione (CAS 3859-41-4) and its 2-alkyl derivatives. While both contain a 1,3-diketone motif, the presence of the carboxyethyl ester group at the 1-position in the target compound introduces a significant difference in reactivity and physical properties. Cyclopentane-1,3-diones are known for their ability to form stable enolates and are often used as precursors to cyclopentenones or in herbicidal applications [1]. The ester functionality in ethyl 2,4-dioxocyclopentanecarboxylate, however, provides an additional site for manipulation (e.g., hydrolysis, amidation, reduction), thereby offering a more complex and versatile synthetic intermediate . This functional group difference means the two classes are not interchangeable building blocks for the same synthetic targets.

Organic Synthesis Building Blocks Reactivity

Implications of Tautomerism for Reaction Outcomes

Ethyl 2,4-dioxocyclopentanecarboxylate, like other β-dicarbonyl compounds, exists as a mixture of keto and enol tautomers in equilibrium . The position of this equilibrium is influenced by solvent, temperature, and concentration, and it directly impacts the compound's reactivity. For instance, the enol form is the active nucleophile in many reactions, while the diketo form presents different electrophilic sites. While quantitative data for this specific compound's equilibrium constant is not available in the provided sources, the existence of this equilibrium is a fundamental property that differentiates it from non-enolizable analogs and must be considered for reaction reproducibility. In contrast, a fully substituted analog that cannot enolize would exhibit entirely different reactivity.

Organic Synthesis Reaction Selectivity Tautomerism

Optimal Research and Industrial Applications for Ethyl 2,4-dioxocyclopentanecarboxylate (CAS 201611-48-5)


Synthesis of Unsubstituted Cyclopentane-Fused Heterocycles

This compound is the preferred building block for synthesizing unsubstituted cyclopentane-fused heterocycles, such as cis-2,4-cyclopenta[d]pyrimidinediones [1]. In this application, the unsubstituted cyclopentane core of ethyl 2,4-dioxocyclopentanecarboxylate allows for the required ring closure without the steric interference that would be encountered with substituted analogs like the 3,3-dimethyl derivative, which can prevent cyclization or alter the product stereochemistry [1].

Use as a Versatile Intermediate for Diverse Functionalization

Due to its ester group, this compound is a more versatile intermediate than cyclopentane-1,3-dione. It is specifically selected for synthetic routes that require subsequent modification of the ester moiety, such as conversion to an amide or carboxylic acid, or selective reduction to an aldehyde or alcohol . The simpler cyclopentane-1,3-dione cannot undergo these transformations, making the ethyl ester the necessary starting material.

Exploration of Tautomer-Dependent Reactivity

The inherent keto-enol tautomerism of ethyl 2,4-dioxocyclopentanecarboxylate makes it a valuable model compound for studying reactions where control over the reactive tautomer is critical . In contrast to non-enolizable analogs, this compound can be used to investigate reaction conditions that favor either C-alkylation (via the enolate) or reactions at the carbonyl groups, providing a platform for developing regioselective and chemoselective synthetic methods.

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